molecular formula C8H9BrOS B13990257 1-Bromo-4-[(methylsulfanyl)methoxy]benzene CAS No. 63316-81-4

1-Bromo-4-[(methylsulfanyl)methoxy]benzene

Cat. No.: B13990257
CAS No.: 63316-81-4
M. Wt: 233.13 g/mol
InChI Key: QZQJNEVMZHLZOG-UHFFFAOYSA-N
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Description

1-Bromo-4-[(methylsulfanyl)methoxy]benzene is an organic compound with the molecular formula C8H9BrOS It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(methylsulfanyl)methoxy]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(methylsulfanyl)methoxy]benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(methylsulfanyl)methoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or other suitable reducing agents.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of 4-[(methylsulfanyl)methoxy]benzene.

Scientific Research Applications

1-Bromo-4-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(methylsulfanyl)methoxy]benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing effects of the bromine and the electron-donating effects of the methoxy and methylsulfanyl groups. In oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone through the addition of oxygen atoms.

Comparison with Similar Compounds

    4-Bromophenyl methyl sulfone: Similar structure but with a sulfone group instead of a methylsulfanyl group.

    4-Bromothioanisole: Similar structure but without the methoxy group.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a methylsulfanyl group.

Uniqueness: 1-Bromo-4-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both a methoxy and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research applications.

Properties

IUPAC Name

1-bromo-4-(methylsulfanylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-11-6-10-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQJNEVMZHLZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490576
Record name 1-Bromo-4-[(methylsulfanyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63316-81-4
Record name 1-Bromo-4-[(methylsulfanyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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